3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid
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Overview
Description
3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: A simpler analog with similar biological activities.
1,3,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,5-Thiadiazole: Known for its use in different industrial applications.
Uniqueness
3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid is unique due to the presence of both the thiadiazole ring and the prop-2-ynoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H2N2O2S |
---|---|
Molecular Weight |
154.15 g/mol |
IUPAC Name |
3-(thiadiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C5H2N2O2S/c8-5(9)2-1-4-3-10-7-6-4/h3H,(H,8,9) |
InChI Key |
WYHCRPFAIKBSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)C#CC(=O)O |
Origin of Product |
United States |
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